molecular formula C15H14O3 B8751747 Methyl 4-(phenoxymethyl)benzoate

Methyl 4-(phenoxymethyl)benzoate

Cat. No. B8751747
M. Wt: 242.27 g/mol
InChI Key: XROIZJPDWNZPCB-UHFFFAOYSA-N
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Description

Methyl 4-(phenoxymethyl)benzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(phenoxymethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(phenoxymethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(phenoxymethyl)benzoate

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(phenoxymethyl)benzoate

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

XROIZJPDWNZPCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (1000 mg, 4.37 mmol), phenol (493 mg, 5.24 mmol), potassium carbonate (1200 mg, 8.73 mmol) and acetone (20 mL) was stirred at 60° C. under nitrogen atmosphere for 4 hours. The resultant mixture was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=4:1) to give methyl 4-(phenoxymethyl)benzoate as a white solid (1100 mg, 100%). 1H NMR (300 MHz, CDCl3): δ 8.01 (d, J=8.1 Hz, 2H), 7.62 (d, J=8.1 Hz, 2H), 7.35-7.30 (m, 2H), 7.04 (d, J=7.8 Hz, 2H), 6.98 (t, J=7.2 Hz, 1H), 5.23 (s, 2H), 3.88 (s, 3H).
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1000 mg
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reactant
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493 mg
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1200 mg
Type
reactant
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20 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred mixture of 5.72 g (25.0 mmol, 1.0 eq.) of methyl-4-bromomethylbenzoate and 3.80 g (27.5 mmol, 1.1 eq.) of K2CO3 in 10 mL of DMF at ambient temperature was added a solution of 2.59 g (27.5 mmol, 1.1 eq.) of phenol in 10 mL of DMF dropwise, and the mixture stirred overnight. The reaction mixture was poured into 100 mL of water and extracted with 3×100 mL portions of 25% CH2Cl2 -hexanes. The combined organic phases were washed with 3×100 mL portions of water, dried (MgSO4), filtered and concentrated. The solid residue was recrystallized from ~50 mL of hexanes to give 5.31 g (88%) of the title compound as a white, crystalline solid. 1H NMR (300 MHz, CDCl3) δ 8.05 (d, 2H), 7.51 (d, 2H), 7.26-7.33 (m, 2H), 6.95-7.02 (m, 3H), 5.13 (s, 2H), 3.92 (s, 3H). MS (DCl) m/e 260 (M+NH4)+.
Quantity
5.72 g
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3.8 g
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10 mL
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Reaction Step One
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2.59 g
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Reaction Step Two
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10 mL
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100 mL
Type
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Reaction Step Three
Yield
88%

Synthesis routes and methods IV

Procedure details

To a stirred mixture of 5.72 g (25.0 mmol, 1.0 eq.) of methyl 4-bromomethylbenzoate (Aldrich) and 3.80 g (27.5 mmol, 1.1 eq.) of K2CO3 in 10 mL of DMF at ambient temperature was added a solution of 2.59 g (27.5 mmol, 1.1 eq.) of phenol in 10 mL of DMF dropwise and the mixture stirred overnight. The reaction mixture was poured into 100 mL of water and extracted with 3×100 mL portions of 25% CH2Cl2 -hexanes. The combined organic phases were extracted with 3×100 mL portions of water, dried (MgSO4), filtered and concentrated in vacuo. The solid residue was recrystallized from ~50 mL of hexanes to give 5.31 g (88%) of the title compound as a white, crystalline solid. 1H NMR (300 MHz, CDCl3) δ8.05 (d, 2H), 7.51 (d, 2H), 7.26-7.33 (m, 2H), 6.95-7.02 (m, 3H), 5.13 (s, 2H), 3.92 (s, 3H). MS (DCl) m/e 260 (M+NH4)+.
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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2.59 g
Type
reactant
Reaction Step Two
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10 mL
Type
solvent
Reaction Step Two
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Quantity
100 mL
Type
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Reaction Step Three
Yield
88%

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